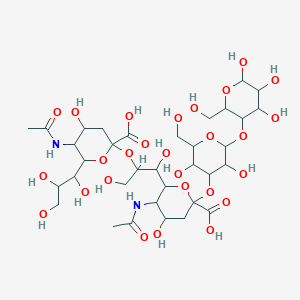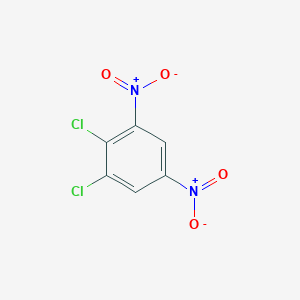
1,2-ジクロロ-3,5-ジニトロベンゼン
概要
説明
1,2-Dichloro-3,5-dinitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring
科学的研究の応用
1,2-Dichloro-3,5-dinitrobenzene has several applications in scientific research:
作用機序
Target of Action
The primary target of 1,2-Dichloro-3,5-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a prime target for electrophilic aromatic substitution .
Mode of Action
1,2-Dichloro-3,5-dinitrobenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1,2-Dichloro-3,5-dinitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .
Pharmacokinetics
Like other nitro compounds, it is expected to have low volatility and water solubility . This could impact its bioavailability and distribution within the body.
Result of Action
The result of the action of 1,2-Dichloro-3,5-dinitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, depending on the specific electrophile involved .
Action Environment
The action of 1,2-Dichloro-3,5-dinitrobenzene can be influenced by environmental factors such as temperature and solvent. For example, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The chlorination process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of 1,2-Dichloro-3,5-dinitrobenzene often involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: 1,2-Dichloro-3,5-dinitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-withdrawing effects of the nitro groups, which deactivate the benzene ring towards further substitution.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups makes the compound susceptible to NAS reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
EAS: Concentrated nitric acid and sulfuric acid for nitration; chlorine gas for chlorination.
Reduction: Hydrogen gas with a palladium catalyst; sodium borohydride.
NAS: Strong nucleophiles such as amines or alkoxides in polar solvents.
Major Products:
類似化合物との比較
- 1,2-Dichloro-4,5-dinitrobenzene
- 1,5-Dichloro-2,4-dinitrobenzene
- 2,5-Dichloro-1,3-dinitrobenzene
Comparison: 1,2-Dichloro-3,5-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity in electrophilic and nucleophilic substitution reactions due to the positioning of the chlorine and nitro groups .
特性
IUPAC Name |
1,2-dichloro-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZACPYKQWPMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452215 | |
| Record name | 1,2-Dichloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-80-1 | |
| Record name | 1,2-Dichloro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




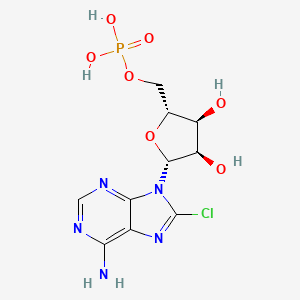
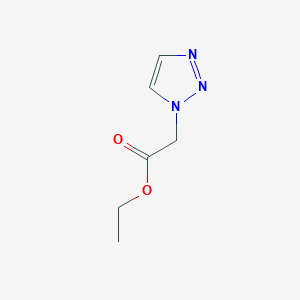

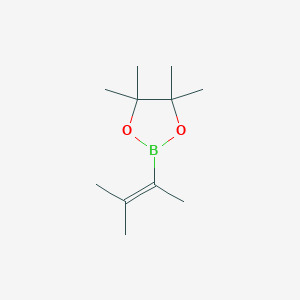

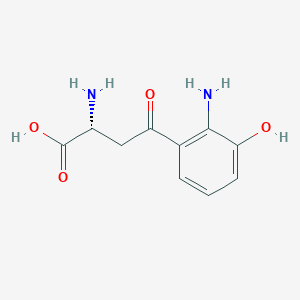

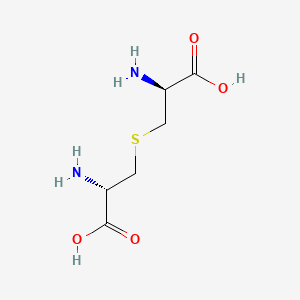


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)
